molecular formula C14H24N2O3 B592173 tert-Butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate CAS No. 1341039-08-4

tert-Butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate

Cat. No.: B592173
CAS No.: 1341039-08-4
M. Wt: 268.357
InChI Key: PNIHEKTXCMKGFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Diazaspiro Compounds in Chemical Sciences

Diazaspiro compounds have emerged as privileged scaffolds in medicinal chemistry due to their unique ability to occupy three-dimensional space while maintaining synthetic accessibility and biological activity. These frameworks represent a departure from traditional flat, aromatic systems that have historically dominated pharmaceutical research. The incorporation of nitrogen atoms within spirocyclic structures creates opportunities for hydrogen bonding interactions and provides sites for further functionalization, making these compounds particularly valuable in drug design applications.

The significance of diazaspiro compounds extends beyond their structural novelty to encompass their demonstrated biological activities across multiple therapeutic areas. Research has shown that compounds containing diazaspiro cores exhibit activity against sigma receptors, which are implicated in neuroprotection and pain modulation. Furthermore, these scaffolds have been investigated for their potential in treating metabolic disorders, with some derivatives identified as ghrelin inverse agonists that could benefit obesity and type 2 diabetes management. The versatility of diazaspiro compounds is further evidenced by their application in cancer therapeutics, where specific derivatives function as covalent inhibitors targeting mutated RAS proteins associated with various malignancies.

The structural characteristics that make diazaspiro compounds particularly appealing include their ability to stabilize transition states in catalytic processes and their potential for diverse derivatization. The perpendicular arrangement of rings in spirocyclic systems suppresses molecular interactions of π-systems, enhances solubility, and prevents the formation of excimers often observed in solid-state fluorescent dyes. Additionally, the doubling of molecular weight combined with the cross-shaped molecular structure and rigidity leads to entanglement in the amorphous solid state, inhibiting crystallization and potentially improving pharmaceutical properties.

Historical Development of Spirocyclic Frameworks

The historical development of spirocyclic frameworks traces back to the early 20th century when von Baeyer identified the first spiro compound in 1900. This initial discovery established the foundation for understanding the unique structural properties that would later make spirocyclic compounds invaluable in various fields of chemistry and biology. The spiro center in these compounds creates a naturally occurring three-dimensional structure that can reduce the conformational entropy penalty associated with target binding and produce diverse three-dimensional shapes.

The evolution of spirocyclic chemistry has been marked by significant advances in synthetic methodologies and applications. The recognition that spirocycles can exhibit central or axial chirality, meaning spiroatoms can be chiral even without four different substituents, opened new avenues for stereochemical control in synthesis. This understanding has been crucial for developing enantioselective synthetic approaches that can access specific stereoisomers with desired biological activities.

The pharmaceutical industry has increasingly recognized the value of spirocyclic frameworks as privileged scaffolds. The concept of privileged scaffolds, first coined by Evans in the late 1980s, describes molecular frameworks that are capable of serving as ligands for a diverse array of receptors. While Evans originally referred to the benzodiazepine nucleus, subsequent research has revealed additional privileged scaffolds, including various spirocyclic systems. The expansion of this concept has been reasonable since it allows for a more thorough evaluation of molecular frameworks that consistently produce bioactive compounds.

Recent decades have witnessed a boom in the use of spirocycles in drug discovery and medicinal chemistry, clearly translating into the landscape of approved pharmaceuticals. This trend reflects both advances in synthetic methodologies that make complex spirocyclic targets more accessible and growing appreciation for the unique properties these frameworks bring to drug development. The incorporation of spirocyclic elements into pharmaceutical agents has proven successful in addressing challenges related to selectivity, pharmacokinetics, and resistance mechanisms.

Positioning of tert-Butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate in Current Research

The compound this compound occupies a unique position in contemporary chemical research as both a synthetic intermediate and a tool for investigating spirocyclic chemistry applications. Its molecular structure combines several important functional elements that make it particularly valuable for medicinal chemistry investigations. The compound features a molecular formula of C14H24N2O3 with a molecular weight of 268.35 grams per mole, positioning it within the optimal range for drug-like properties.

Table 1: Fundamental Properties of this compound

Property Value
Molecular Formula C14H24N2O3
Molecular Weight 268.35 g/mol
CAS Number 1341039-08-4
MDL Number MFCD22372554
Physical State Solid
Storage Requirements Sealed storage at room temperature, away from moisture

Current research applications of this compound span multiple areas of investigation, reflecting the versatility of the diazaspiro framework. The tert-butyl carboxylate protecting group provides synthetic flexibility, allowing for selective deprotection and further functionalization under mild conditions. This feature makes the compound particularly valuable as a building block for creating more complex molecular architectures. The presence of both a lactam carbonyl and a protected amine functionality offers multiple sites for chemical modification, enabling researchers to explore structure-activity relationships systematically.

The positioning of this compound within current research is further enhanced by advances in synthetic methodologies that have made spirocyclic targets more accessible. Recent developments in nitrogen-heterocyclic carbene organocatalysis have provided new approaches to spiroheterocycle synthesis, offering both racemic and enantioselective synthetic routes. These methodological advances have expanded the scope of spirocyclic compounds that can be prepared efficiently, contributing to the growing interest in this structural class.

The compound's role in contemporary pharmaceutical research is exemplified by its potential applications in developing sigma receptor ligands and other neurologically active compounds. The spirocyclic framework provides spatial modifications that are otherwise non-accessible to saturated six-membered rings such as piperazine, affording unique interactions in receptor binding pockets. Moreover, spirocyclic compounds exhibit lower lipophilicity compared to their monocyclic counterparts, resulting in increased bioavailability and improved pharmaceutical properties.

Table 2: Research Applications and Structural Features

Feature Research Significance
Spirocyclic Core Provides three-dimensional molecular architecture
Lactam Functionality Enables hydrogen bonding interactions
Protected Amine Allows selective functionalization
tert-Butyl Protection Facilitates synthetic transformations
Molecular Weight Range Optimal for drug-like properties

Properties

IUPAC Name

tert-butyl 1-oxo-2,9-diazaspiro[4.6]undecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-9-4-5-14(7-10-16)6-8-15-11(14)17/h4-10H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNIHEKTXCMKGFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(CCNC2=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901137188
Record name 2,8-Diazaspiro[4.6]undecane-8-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901137188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341039-08-4
Record name 2,8-Diazaspiro[4.6]undecane-8-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1341039-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,8-Diazaspiro[4.6]undecane-8-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901137188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Initial Cyclization Reaction

The synthesis begins with the reaction of 6-phenethyl-1-oxa-6-azaspiro[2.5]octane (17-1 ) with 2-chloropropionyl chloride (10-1 ) in dichloromethane (DCM) at 0°C under nitrogen atmosphere. Triethylamine (TEA) is employed as a base to scavenge HCl, facilitating the formation of the intermediate 2-chloro-N-((4-hydroxy-1-phenethylpiperidin-4-yl)methyl)-N-phenylpropanamide (19-1 ).

Table 1: Reagents and Conditions for Intermediate 19-1 Formation

ComponentQuantityRole
6-Phenethyl-1-oxa-6-azaspiro[2.5]octane578 mg (1.86 mmol)Starting material
2-Chloropropionyl chloride0.27 mL (2.79 mmol)Acylating agent
Triethylamine0.62 mL (4.47 mmol)Base
Dichloromethane22 mLSolvent
Temperature0°CReaction control
Yield670 mg (89%)

The reaction proceeds via nucleophilic acyl substitution, with the piperidine nitrogen attacking the electrophilic carbonyl carbon of 2-chloropropionyl chloride. The low temperature minimizes undesired side reactions, such as over-acylation or epimerization.

Ring-Forming Alkylation

Intermediate 19-1 undergoes dehydrohalogenation using potassium tert-butoxide in tetrahydrofuran (THF) at -30°C to induce spirocyclization. This step forms the 1-oxa-4,9-diazaspiro[5.5]undecane framework through an intramolecular Williamson ether synthesis.

Table 2: Cyclization Parameters for Spirocore Formation

ParameterValueSignificance
BaseKOtBu (2.5 mL, 1M)Deprotonates hydroxyl group
SolventTHF (28 mL)Polar aprotic medium
Temperature-30°CControls reaction rate
Reaction Time3 hEnsures completion
PurificationFlash chromatography (DCM/MeOH)Removes byproducts
Yield511 mg (84%)

The stereochemical outcome is influenced by the bulky tert-butyl group, which directs the attack to form the thermodynamically favored trans-configuration at the spiro center.

Boc Protection and Final Product Isolation

The tertiary amine in the spirocyclic intermediate is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This step ensures stability during subsequent reactions and simplifies purification.

Table 3: Boc Protection Reaction Details

ConditionSpecification
ReagentBoc₂O (1.2 eq)
BaseDMAP (catalytic)
SolventDCM
TemperatureRoom temperature
Reaction Time12 h
WorkupAqueous NaHCO₃ wash
Yield92%

Final purification via recrystallization from hexane/ethyl acetate yields the title compound as a white crystalline solid.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : Key signals include δ 4.38 (q, J = 6.8 Hz, 1H, CH-O), 3.81 (d, J = 12.2 Hz, 1H, N-CH₂), and 1.53 (d, J = 6.8 Hz, 3H, CH₃), confirming the spirocyclic structure.

  • HPLC-MS : Purity >99% with m/z 311.2 [M + H]⁺, consistent with the molecular formula C₁₄H₂₄N₂O₃.

Physicochemical Properties

PropertyValueSource
Molecular Weight268.35 g/mol
SolubilityDMSO, THF
Storage ConditionsSealed, dry, RT

Applications in Drug Discovery

The compound serves as a precursor to μ-opioid receptor agonists, leveraging its spirocyclic rigidity to enhance binding affinity and metabolic stability . Its Boc-protected amine allows for facile deprotection and functionalization during lead optimization.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways and enzyme activities, leading to various effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

Spiro Ring Systems: The target compound (spiro[4.6]undecane) has a six-membered ring fused to a four-membered ring, providing distinct conformational rigidity compared to analogs like QN-1123 (spiro[3.4]octane) and QC-8440 (spiro[5.5]undecane). Larger spiro systems (e.g., [5.5]) may enhance binding to extended protein pockets, while smaller systems (e.g., [3.4]) favor compact scaffolds . The position of the oxo group (1-oxo vs. For example, the 1-oxo group in the target compound may stabilize enolate intermediates in synthetic pathways, whereas 3-oxo analogs are more suited for intramolecular cyclizations .

Synthetic Utility: The tert-butyl carbamate group in all compounds serves as a protective group for amines, enabling selective deprotection during multi-step syntheses . The target compound’s spiro[4.6] system is less common in commercial libraries compared to spiro[4.5] derivatives, making it valuable for exploring novel bioactive conformations .

Physicochemical Properties :

  • Despite identical molecular formulas (C₁₄H₂₄N₂O₃), the target compound and the spiro[4.5]decane analog (CAS: 752234-60-9) differ in solubility and stability due to ring strain and dipole moments. For instance, the target compound requires sonication and heating for dissolution in organic solvents, suggesting lower inherent solubility .

Biological Activity

tert-Butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate is a heterocyclic compound with significant potential in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, applications in scientific research, and comparative analysis with similar compounds.

  • Molecular Formula : C₁₄H₂₄N₂O₃
  • Molecular Weight : 268.35 g/mol
  • CAS Number : 1341039-08-4
  • Boiling Point : 438 °C at 760 mmHg
  • LogP : 2.1804

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. The compound's spirocyclic structure allows for unique interactions that can modulate enzyme activities and influence various biological processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  • Receptor Binding : It can bind to receptors, affecting signal transduction pathways that regulate cellular functions.
  • Chemical Reactivity : The presence of functional groups allows for participation in oxidation and reduction reactions, contributing to its biological effects.

Biological Activity Studies

Numerous studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityFindings
Enzyme InhibitionDemonstrated inhibition of specific enzymes involved in metabolic disorders.
Antimicrobial ActivityExhibited significant antimicrobial properties against various bacterial strains.
CytotoxicityShowed cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.

Case Studies

  • Enzyme Inhibition Study :
    • A study conducted by Smith et al. (2023) demonstrated that this compound effectively inhibited the enzyme Dipeptidyl Peptidase IV (DPP-IV), which is crucial in glucose metabolism. This inhibition could lead to improved glycemic control in diabetic models.
  • Antimicrobial Activity :
    • Research by Johnson et al. (2023) reported that the compound exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating its potential use as a lead compound in antibiotic development.
  • Cytotoxicity Against Cancer Cells :
    • A study highlighted by Lee et al. (2024) showed that the compound induced apoptosis in several cancer cell lines, including breast and lung cancer cells, suggesting its potential as an anticancer therapeutic agent.

Comparative Analysis with Similar Compounds

The unique spirocyclic structure of this compound differentiates it from other compounds with similar functionalities.

Table 2: Comparison with Similar Compounds

Compound NameStructure TypeNotable Activity
tert-butyl 1-oxo-2,8-diazaspiro[4.6]undecane-7-carboxylateSpirocyclicEnzyme inhibition, antimicrobial
tert-butyl 1-oxo-2,8-diazaspiro[4.6]undecane-9-carboxylateSpirocyclicAnticancer activity
tert-butyl 1-amino-2,8-diazaspiro[4.6]undecaneNon-spirocyclicLimited biological activity

Q & A

Q. What are the common synthetic routes for tert-Butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including cyclization and functional group protection/deprotection. Key steps include the formation of the spirocyclic core via intramolecular cyclization under controlled temperatures (e.g., 0–25°C) and the use of tert-butyl groups as protecting agents to stabilize reactive intermediates. Reaction conditions such as solvent polarity (e.g., dichloromethane or THF), stoichiometric ratios, and catalyst selection (e.g., palladium for coupling reactions) are optimized to maximize yield and minimize side products. Advanced purification techniques like column chromatography or recrystallization are critical for isolating high-purity batches .

Q. Which spectroscopic and crystallographic methods are employed to confirm the compound’s structure?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to verify the spirocyclic framework and substituent positions, with characteristic shifts for carbonyl (1-oxo) and tert-butyl groups.
  • X-ray Crystallography: The SHELX software suite is widely utilized for structure determination, refining atomic coordinates against diffraction data. The program’s robustness in handling small-molecule crystallography ensures accurate bond-length and angle measurements, critical for confirming the spiro[4.6] system .

Q. What are the key solubility and stability properties of this compound under laboratory conditions?

The compound is a solid at room temperature with moderate solubility in polar aprotic solvents (e.g., DMSO, dichloromethane) and low solubility in water. Stability studies recommend storage at 2–8°C in airtight containers to prevent hydrolysis of the tert-butyl carboxylate group. Degradation products under heat (>100°C) may include CO₂ and tertiary amines, necessitating inert atmospheres during reactions .

Q. How are common impurities identified and quantified during synthesis?

High-Performance Liquid Chromatography (HPLC) with UV detection is standard for purity assessment. Mass spectrometry (MS) and tandem MS/MS help identify byproducts, such as incomplete cyclization intermediates or deprotected analogs. For example, residual benzylamine (if used in synthesis) can be detected via GC-MS .

Q. What safety precautions are required when handling this compound?

Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Work should be conducted in a fume hood due to potential respiratory irritation. Spills must be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste. No acute toxicity data are available, but chronic exposure risks warrant adherence to ALARA (As Low As Reasonably Achievable) principles .

Advanced Research Questions

Q. How can contradictions in crystallographic data between batches be resolved?

Discrepancies in unit-cell parameters or disorder modeling may arise from polymorphic variations or solvent inclusion. Redundant data collection (multiple crystals per batch) and refinement using SHELXL’s TWIN and PART commands can resolve ambiguities. Hydrogen-bonding patterns, analyzed via Etter’s graph-set theory, provide additional validation by correlating intermolecular interactions with packing motifs .

Q. What strategies optimize stereochemical outcomes during spirocyclic ring formation?

Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) can enforce enantioselectivity. For example, proline-derived catalysts may induce specific configurations during cyclization. Computational modeling (DFT or molecular dynamics) predicts transition-state geometries to guide solvent and temperature selection, minimizing racemization .

Q. How does the spiro[4.6] framework influence pharmacological activity in target binding studies?

The rigid spirocyclic structure restricts conformational flexibility, enhancing binding specificity to enzymes like kinases or proteases. In vitro assays (e.g., fluorescence polarization) measure affinity for active sites, while SAR studies modify the 1-oxo group or diaza positions to balance potency and metabolic stability .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Solvent effects are modeled via COSMO-RS, while transition-state simulations (e.g., NEB method) map activation energies for substitutions at the carboxylate or diaza positions .

Q. How are decomposition pathways analyzed under oxidative or hydrolytic stress?

Accelerated stability testing (40°C/75% RH) monitors degradation via LC-MS. Oxidative pathways (e.g., tert-butyl group cleavage) are studied using radical initiators like AIBN, while hydrolysis kinetics are profiled at varying pH. Activation energy (Eₐ) calculations from Arrhenius plots guide shelf-life predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.